molecular formula C7H6N4O2 B2932019 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1820614-16-1

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2932019
CAS No.: 1820614-16-1
M. Wt: 178.151
InChI Key: MBINANOZUXJXOQ-UHFFFAOYSA-N
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Description

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of the triazolo[4,3-A]pyridine family.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-A]pyridine core with a methyl group at the 8-position and a nitro group at the 6-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Modification

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity and modification potential have been explored in several studies, focusing on the development of new chemical entities with potential applications in material science and pharmacology.

  • Facilitating Heterocyclic Synthesis : Research has highlighted its utility in facilitating the synthesis of diverse heterocyclic compounds. For instance, acylation reactions involving heteroaromatic amines have led to the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the compound's versatility in organic synthesis (Ibrahim et al., 2011).

  • C–H Functionalization : A study demonstrated the first example of C–H functionalization in the 6-Nitroazolo[5,1-c]triazine series, indicating the potential of such compounds in chemical reactions that enhance the complexity and functionality of organic molecules (Gorbunov et al., 2018).

Chemical Properties and Reactivity

The chemical reactivity of this compound and related compounds has been extensively studied, providing insights into their structural and electronic characteristics.

  • Stability and Reactivity : Investigations into the properties of the s-triazolo[1,5-a]pyridine ring revealed its stability and similarity to aromatic compounds, offering potential for the development of stable, reactive intermediates for further chemical synthesis (Okamoto et al., 1966).

  • Synthetic Applications : The compound has been used in the synthesis of azolo-anellierten Derivaten des Pyrido[2,3-d]pyrimidins, illustrating its utility in creating complex molecules that could have applications ranging from materials science to drug discovery (Chupakhin et al., 1990).

Future Directions

The future directions for research on 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Triazole derivatives, in general, have shown promise in various therapeutic applications, suggesting potential avenues for future research .

Properties

IUPAC Name

8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBINANOZUXJXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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